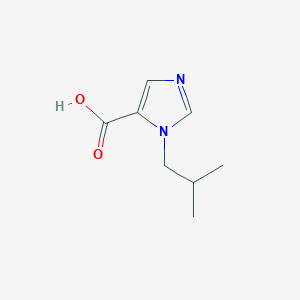

1-Isobutyl-1H-imidazole-5-carboxylic acid

Description

Significance of Imidazole (B134444) Scaffold in Heterocyclic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ijsrtjournal.comnumberanalytics.com First synthesized in 1858, this planar, unsaturated ring has become a cornerstone in heterocyclic and medicinal chemistry. ijsrtjournal.comnumberanalytics.com Its significance stems from a combination of desirable physicochemical properties, including high stability, water solubility, and the capacity for hydrogen bonding. ijsrtjournal.com The imidazole core is electronically rich and can participate in various interactions such as hydrogen bonds, van der Waals forces, hydrophobic interactions, coordination, and ion-dipole forces. benthamdirect.comnih.gov

This structural versatility allows imidazole-containing compounds to bind to a wide array of biological targets like enzymes and receptors, making the scaffold a privileged structure in drug design. benthamdirect.comnih.gov The imidazole nucleus is a key component of several vital natural products, including the amino acid histidine, the neurotransmitter histamine, and nucleic acids like guanine (B1146940) and adenosine. nih.govresearchgate.netnih.gov This natural prevalence underscores its fundamental role in biological processes and provides a basis for its extensive use in the development of therapeutic agents for a wide range of diseases. benthamdirect.comresearchgate.net

Overview of Functionalized Imidazole Carboxylic Acids as Research Targets

The addition of functional groups, particularly the carboxylic acid moiety, to the imidazole scaffold creates a class of compounds with significant research interest. Functionalized imidazole carboxylic acids are versatile intermediates and target molecules in medicinal chemistry. The carboxylic acid group, being a key pharmacophore, can be readily converted into other functional groups such as esters and amides, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.comderpharmachemica.comnih.gov

Researchers have synthesized and investigated various imidazole and benzimidazole (B57391) carboxylic acid derivatives for diverse therapeutic applications. These compounds have been explored as potential antileukemic agents, anti-inflammatory and antimicrobial agents, and inhibitors of HIV-1 integrase. mdpi.commedcraveonline.comnih.gov The strategy of replacing the carboxylic acid group with isosteres—functional groups with similar physical or chemical properties—is also a common tactic in medicinal chemistry to refine the pharmacokinetic and pharmacodynamic profiles of lead compounds. acs.org The design, synthesis, and biological evaluation of novel imidazole carboxylic acids and their analogs remain an active area of research aimed at discovering new therapeutic agents. nih.govrsc.org

Scope of Research Focus on 1-Isobutyl-1H-imidazole-5-carboxylic Acid and its Analogs

While the broader class of substituted imidazole carboxylic acids is well-documented, specific academic research focusing solely on this compound is not extensively detailed in publicly available literature. However, research into its structural analogs provides insight into the scientific interest in this family of compounds. Analogs are compounds that share a similar core structure but differ in specific substituent groups. The study of these analogs is crucial for understanding how modifications to the N-1 substituent and other positions on the imidazole ring affect the molecule's properties and biological activity.

For instance, research has been conducted on related structures where the isobutyl group at the N-1 position is replaced by other alkyl or aryl groups, or where the carboxylic acid is esterified. An example is 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid, an analog whose ethyl ester, etomidate, is utilized as an intravenous anesthetic. nih.gov This highlights the potential for N-1 substituted imidazole-5-carboxylic acids to possess significant biological activity. Another related compound found in chemical databases is methyl 5-isobutyl-1-(2-pyridinylmethyl)-1H-imidazole-4-carboxylate, which features the isobutyl group at a different position and a different N-1 substituent. chemsynthesis.com

The investigation of such analogs helps researchers build a comprehensive picture of the structure-property relationships within this chemical class, guiding the design of new molecules with potentially optimized characteristics for various research applications.

Table 1: Selected Analogs of this compound

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from Target Compound |

|---|---|---|---|

| 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid nih.gov | C12H12N2O2 | 216.24 | N-1 substituent is (1R)-1-phenylethyl instead of isobutyl. |

| Methyl 5-isobutyl-1-(2-pyridinylmethyl)-1H-imidazole-4-carboxylate chemsynthesis.com | C15H19N3O2 | 273.335 | Isobutyl group at C-5, N-1 substituent is 2-pyridinylmethyl, and carboxylic acid is a methyl ester at C-4. |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)4-10-5-9-3-7(10)8(11)12/h3,5-6H,4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFQYUWCHHNTLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isobutyl 1h Imidazole 5 Carboxylic Acid and Its Derivatives

General Strategies for Imidazole (B134444) Ring Construction

The formation of the imidazole core is the foundational step in the synthesis of 1-Isobutyl-1H-imidazole-5-carboxylic acid. Chemists have developed a range of methods, from classical cyclizations to modern multi-component reactions, to efficiently construct this aromatic five-membered heterocycle.

Classical and Contemporary Cyclization Approaches

Several named reactions provide reliable pathways to the imidazole ring system. These methods typically involve the condensation of smaller precursor molecules to form the heterocyclic core.

Debus-Radziszewski Imidazole Synthesis : This is a foundational method for creating imidazole rings. wikipedia.org It traditionally involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.org A key modification of this synthesis, which is highly relevant for N-substituted imidazoles, replaces one equivalent of ammonia with a primary amine. wikipedia.org To synthesize a 1-isobutyl imidazole core, isobutylamine (B53898) would be used as the primary amine component.

Wallach Synthesis : The Wallach synthesis is another classical technique for imidazole formation. neu.edu.trscispace.com It typically involves reacting N,N'-disubstituted oxamides with phosphorus pentachloride, which can be a harsh process. While historically significant, other methods are often preferred for their milder conditions and broader substrate scope.

Van Leusen Imidazole Synthesis : A more contemporary and versatile approach is the Van Leusen reaction. scispace.comwikipedia.org This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in a [3+2] cycloaddition. scispace.com The reaction proceeds under basic conditions and is known for its reliability and the ability to form a variety of substituted imidazoles. neu.edu.trscispace.com

Multi-Component Reactions for Imidazole Core Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. bohrium.com The synthesis of substituted imidazoles is particularly well-suited to MCRs.

A four-component reaction (4-MCR) can be employed to directly generate 1,2,4,5-tetrasubstituted imidazoles. rsc.org This reaction typically involves a 1,2-diketone, an aldehyde, a primary amine, and an ammonium (B1175870) salt (like ammonium acetate) as the nitrogen source. rsc.orgacs.org To specifically target a 1-isobutyl imidazole derivative, isobutylamine would be used as the primary amine component in this MCR setup. Various catalysts, including solid-supported HBF4, metal tetrafluoroborates, and p-toluenesulfonic acid, have been shown to effectively promote these reactions, often under green conditions such as microwave irradiation or using environmentally benign solvents. rsc.orgnih.gov

Table 1: Comparison of Selected Imidazole Synthesis Strategies

| Method | Reactants | Key Features | Potential for 1-Isobutyl Moiety |

|---|---|---|---|

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia, Primary Amine | Classical, robust method. wikipedia.org | Direct incorporation using isobutylamine as the primary amine. wikipedia.org |

| Van Leusen | Aldimine, Tosylmethyl isocyanide (TosMIC) | Versatile, contemporary, good yields. scispace.com | The isobutyl group would need to be part of the aldimine precursor. |

| Four-Component Reaction (4-MCR) | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate (B1210297) | High efficiency, one-pot synthesis. bohrium.comrsc.org | Direct incorporation using isobutylamine as the primary amine. rsc.org |

Regioselective N1-Substitution: Introduction of the Isobutyl Moiety

For synthetic routes that begin with a pre-formed imidazole ring, the introduction of the isobutyl group onto the N1 nitrogen is a critical step. The primary challenge in alkylating unsymmetrically substituted imidazoles (such as imidazole-5-carboxylic acid) is achieving regioselectivity, as alkylation can potentially occur at either the N1 or N3 nitrogen.

Alkylation of Imidazole-5-carboxylic Acid Precursors

The direct alkylation of an imidazole-5-carboxylic acid precursor, often protected as an ester (e.g., ethyl imidazole-5-carboxylate), is a common strategy. The reaction typically involves treating the imidazole derivative with an alkylating agent, such as an isobutyl halide (e.g., isobutyl bromide), in the presence of a base. nih.govgoogle.com

The choice of reaction conditions significantly influences the regioselectivity of the N-alkylation. otago.ac.nz

Steric Effects : The presence of a substituent on the imidazole ring can sterically hinder the adjacent nitrogen, favoring alkylation at the more accessible nitrogen atom. An increase in the size of the incoming electrophile (the alkylating agent) also enhances the preference for the less-hindered nitrogen. otago.ac.nz

Electronic Effects : Electron-withdrawing groups, such as a carboxylic acid or ester at the C5 position, decrease the nucleophilicity of the adjacent N1 nitrogen. This deactivation makes the more remote N3 nitrogen the preferred site of attack for the electrophile. otago.ac.nz

Tautomerism : In neutral conditions, the tautomeric equilibrium of the imidazole ring plays a crucial role. For an imidazole with an electron-withdrawing group at C5, the 4-substituted tautomer is often dominant. Even if this tautomer is less reactive, its higher concentration can control the product ratio, leading to significant amounts of the 1,5-disubstituted product. otago.ac.nz

Alternative, greener alkylating agents such as dialkyl carbonates (e.g., di-isobutyl carbonate, if available) or cyclic carbonates can also be used for N-alkylation, often with high yields. researchgate.netgoogle.com

One-Pot and Cascade Reactions for N1-Functionalization

To improve synthetic efficiency, one-pot procedures that combine imidazole formation and subsequent N-alkylation without isolating intermediates are highly desirable. For instance, a four-component synthesis of a 1,2,4-trisubstituted imidazole can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org This approach directly installs the desired N1-substituent.

Cascade reactions, where a sequence of intramolecular reactions is triggered by a single event, can also be employed. For example, a Pummerer-like rearrangement can induce a cascade that leads to highly substituted imidazoles under mild conditions. organic-chemistry.org While not a direct N-alkylation, these advanced strategies allow for the construction of complex N-functionalized imidazoles in a single, efficient operation.

Table 2: Factors Influencing Regioselectivity in N-Alkylation of Imidazoles

| Factor | Influence on N1 vs. N3 Alkylation | Example Condition |

|---|---|---|

| Steric Hindrance | Larger groups on the ring or alkylating agent favor reaction at the less hindered nitrogen. otago.ac.nz | Using isobutyl bromide might show preference for the less crowded nitrogen atom. |

| Electronic Effects | Electron-withdrawing groups (e.g., -COOH at C5) deactivate the adjacent nitrogen (N1), favoring alkylation at the remote nitrogen (N3). otago.ac.nz | Alkylation of imidazole-5-carboxylic acid under basic conditions. |

| Base/Solvent | The reaction medium (e.g., neutral vs. basic) affects the reacting species (free base vs. anion) and tautomeric equilibrium. otago.ac.nz | Using NaOH in an aqueous medium deprotonates the imidazole, forming the more reactive imidazolide (B1226674) anion. otago.ac.nz |

| Catalyst | Palladium-catalyzed N-arylation protocols have been developed that show complete N1-selectivity for 4-substituted imidazoles. nih.gov | Pd₂(dba)₃ with a biaryl phosphine (B1218219) ligand. nih.gov |

Carboxylation and Functional Group Interconversion at the C5 Position

The introduction of the carboxylic acid group at the C5 position is the final key structural requirement. This can be achieved either by building the ring from a precursor already containing the carboxyl group or by functionalizing the C5 position of a pre-formed 1-isobutyl-1H-imidazole.

The general reactivity trends of the imidazole ring show that the C5 position has a high reactivity toward electrophilic substitution. nih.gov Direct C-H activation and functionalization at C5, particularly arylation, has been achieved using palladium catalysis. researchgate.netacs.org While direct carboxylation via this method is less common, a plausible route could involve regioselective lithiation at C5 followed by quenching with carbon dioxide (CO₂).

A more common and often more straightforward approach involves using a starting material where the C5-substituent is already in place.

Cycloaddition with Isocyanoacetates : One of the most efficient methods for preparing 1,5-disubstituted imidazole-4-carboxylates involves the cycloaddition reaction between an imidoyl chloride and an ethyl isocyanoacetate. nih.gov This directly installs the ester group at the desired position, which can then be easily converted to the carboxylic acid.

Hydrolysis of an Ester : If the synthesis yields an ester, such as ethyl 1-isobutyl-1H-imidazole-5-carboxylate, a simple functional group interconversion is required. Basic hydrolysis, for example, using sodium hydroxide (B78521) in an ethanol-water mixture, followed by acidification, will readily convert the ester to the final carboxylic acid. nih.govmedcraveonline.com

Starting from C5-Carboxy Precursors : It is also possible to employ a multi-component reaction where one of the initial building blocks already contains the carboxylic acid or ester functionality that will become the C5-substituent of the final imidazole ring.

The stability of the carboxylic acid at different positions on the imidazole ring varies. Imidazole-2-carboxylic acids, for instance, are known to be prone to spontaneous decarboxylation, whereas C5-carboxylic acids are generally more stable. nih.gov

Direct Carboxylation Approaches

Direct carboxylation of a C-H bond on an existing 1-isobutyl-1H-imidazole ring to introduce a carboxylic acid group at the C5 position is not a widely reported or standard synthetic strategy. The main challenges associated with this approach include the potential for multiple reactive sites on the imidazole ring and the difficulty in achieving regioselectivity for the C5 position. The presence of the N1-isobutyl group and the electronic properties of the imidazole ring influence the reactivity of the C-H bonds at the C2, C4, and C5 positions, making selective carboxylation at C5 a significant hurdle.

Conversion of Precursor Functional Groups to Carboxylic Acids

The most common and effective methods for preparing this compound involve the synthesis of a 1-isobutyl-1H-imidazole derivative with a precursor functional group at the C5 position, which is then converted to a carboxylic acid in a subsequent step. The two primary precursor functional groups used are esters and nitriles.

Hydrolysis of Ester Precursors:

A well-established route to this compound is through the hydrolysis of its corresponding esters, such as ethyl or methyl esters. This method involves the initial synthesis of an ester derivative, for example, ethyl 1-isobutyl-1H-imidazole-5-carboxylate, which is then subjected to hydrolysis under acidic or basic conditions to yield the carboxylic acid.

The final step in this sequence is the hydrolysis of the ester to the carboxylic acid. This can be achieved through standard procedures, such as saponification with an aqueous base like sodium hydroxide, followed by acidification to protonate the carboxylate salt. nih.gov

Hydrolysis of Nitrile Precursors:

Another viable synthetic pathway is the hydrolysis of a 1-isobutyl-1H-imidazole-5-carbonitrile precursor. The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This process typically involves heating the nitrile with a strong acid or base in an aqueous solution. researchgate.net

The synthesis of the 1-isobutyl-1H-imidazole-5-carbonitrile precursor could potentially be achieved through modifications of known imidazole syntheses or by cyanation of a suitable 5-halo-1-isobutyl-1H-imidazole intermediate.

Synthesis of Derivatized this compound Structures

Once this compound is obtained, it can be further modified to produce a variety of derivatives. The most common derivatizations involve reactions at the carboxylic acid group to form amides and esters, and transformations involving the isobutyl substituent.

Amide and Ester Formation from the Carboxylic Acid Group

Amide Formation:

The carboxylic acid group of this compound can be readily converted into a wide range of amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. Common methods include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride. This intermediate then readily reacts with an amine to form the corresponding amide. fishersci.co.uk

Use of Coupling Reagents: A variety of coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid with an amine. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as other reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TiCl₄. fishersci.co.uknih.gov These methods are often preferred due to their mild reaction conditions.

| Coupling Reagent | Typical Conditions |

| DCC/EDC | Aprotic solvent (e.g., DMF, DCM), room temperature |

| HATU | Aprotic solvent (e.g., DMF), base (e.g., DIEA), room temperature |

| TiCl₄ | Pyridine, 85 °C |

Ester Formation:

Ester derivatives of this compound can be synthesized through several methods:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is typically heated to drive the equilibrium towards the ester product.

Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base to form the carboxylate salt, which can then be reacted with an alkyl halide to form the ester.

Using Coupling Reagents: Similar to amide formation, coupling reagents can also be used to facilitate the reaction between the carboxylic acid and an alcohol.

| Esterification Method | Reagents |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) |

| Alkylation | Base, Alkyl Halide |

| Coupling Reagent Mediated | Alcohol, Coupling Reagent (e.g., DCC) |

Chemical Reactivity and Transformation Pathways of 1 Isobutyl 1h Imidazole 5 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 1-Isobutyl-1H-imidazole-5-carboxylic acid, primarily undergoing reactions typical of aromatic and heteroaromatic carboxylic acids.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction class for carboxylic acids, proceeding through an addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.comlibretexts.org This pathway allows for the conversion of the carboxylic acid into a variety of important derivatives. The process involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a leaving group is eliminated, regenerating the carbonyl double bond and resulting in a new acyl compound. uomustansiriyah.edu.iq

For this compound, this reactivity can be harnessed to synthesize esters, amides, and acid chlorides. For instance, reaction with an alcohol under acidic conditions (Fischer esterification) would yield the corresponding ester. Alternatively, conversion to a more reactive acid chloride, typically using thionyl chloride (SOCl₂), provides an intermediate that readily reacts with nucleophiles like amines to form amides or with alcohols to form esters under milder conditions. libretexts.org The synthesis of various 1,5-diaryl-1H-imidazole-4-carbohydrazides from their corresponding esters through reaction with hydrazine (B178648) monohydrate exemplifies a similar transformation pathway in related imidazole (B134444) systems. mdpi.com

| Reaction Type | Typical Reagents | Product Class |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine (e.g., Ammonia (B1221849), Primary/Secondary Amine), often via an activated intermediate | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride |

| Anhydride Formation | Reaction with an acid chloride or another carboxylic acid under dehydrating conditions | Acid Anhydride |

Decarboxylation and Related Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation pathway for many heteroaromatic carboxylic acids. The stability of the resulting carbanion intermediate is key to the facility of this reaction. Kinetic studies on related imidazole compounds, such as 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate, have shown that the decarboxylation proceeds through the protonated (acid) and zwitterionic forms of the molecule. rsc.org The corresponding anion (carboxylate) is stable and does not readily decarboxylate. rsc.org This suggests that the decarboxylation of this compound would be favored under acidic or neutral conditions and inhibited under basic conditions where the carboxylate form predominates.

The process can be influenced by various factors. Studies have shown that the reaction can be catalyzed by hydrogen ions at low pH. rsc.org Conversely, transition metal ions have been found to inhibit the reaction, likely through the formation of stable complexes. rsc.org Modern synthetic methods have also established catalytic pathways for the decarboxylation of aromatic carboxylic acids, including protocols using silver catalysts or visible-light photoredox catalysis, which could potentially be applied to this compound. nih.govorganic-chemistry.org

| Condition/Factor | Effect on Decarboxylation Rate | Rationale |

|---|---|---|

| Low pH (Acidic) | Increases | Favors the reactive protonated acid form. rsc.org |

| High pH (Basic) | Decreases/Inhibits | Favors the stable, unreactive carboxylate anion. rsc.org |

| Heat | Increases | Provides activation energy for CO₂ elimination. |

| Transition Metal Ions | Inhibits | Potential formation of stable complexes that prevent decarboxylation. rsc.org |

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, each with distinct chemical properties. In this compound, the nitrogen at position 1 (N-1) is substituted with the isobutyl group, while the nitrogen at position 3 (N-3) possesses a lone pair of electrons and is analogous to a pyridine-like nitrogen.

Protonation and Deprotonation Equilibria

The N-3 atom of the imidazole ring is basic and can be readily protonated by an acid to form a positively charged imidazolium (B1220033) ion. The precise acidity constant (pKa) of the conjugate acid is influenced by the substituents on the ring. The electron-withdrawing nature of the carboxylic acid group at the C-5 position is expected to decrease the basicity of the N-3 atom compared to unsubstituted imidazole. The molecule exists in different protonation states depending on the pH of the solution. In strongly acidic media, both the N-3 atom and the carboxylic acid's carbonyl oxygen can be protonated. As the pH increases, the carboxylic acid will deprotonate first (typical pKa ~3-5), followed by the deprotonation of the imidazolium ion (typical pKa ~6-7).

N-H Reactivity and Derivatization

As the N-1 position is substituted with an isobutyl group, there is no N-H proton on this nitrogen available for reaction. However, the N-3 nitrogen, with its available lone pair of electrons, is nucleophilic. This nucleophilicity allows it to react with electrophiles. For example, treatment with an alkylating agent (e.g., methyl iodide) would lead to the formation of a quaternary imidazolium salt. This inherent nucleophilicity of the imidazole nitrogen has been exploited in multicomponent reactions to synthesize more complex heterocyclic systems, demonstrating its capability to participate in bond-forming processes. nih.gov

Chemical Stability and Degradation Pathways

The chemical stability of this compound is determined by the resilience of its functional groups to environmental conditions such as pH, light, and temperature. pharmaceutical-journal.com The primary pathways for degradation would likely involve the reactions of the carboxylic acid group.

Under harsh acidic or thermal conditions, decarboxylation can be a significant degradation route, leading to the formation of 1-isobutyl-1H-imidazole. Derivatives of the carboxylic acid, such as esters or amides, would be susceptible to hydrolysis, which would regenerate the parent carboxylic acid. pharmaceutical-journal.com Ester hydrolysis, in particular, can be catalyzed by both acid and base. pharmaceutical-journal.com The imidazole ring itself is a stable aromatic system but can be susceptible to oxidative degradation under strong oxidizing conditions, although this is generally less common than reactions involving the side chains. pharmaceutical-journal.com Proper storage, avoiding extreme pH and high temperatures, would be crucial for maintaining the compound's integrity.

Photochemical Transformations

The photochemical stability of imidazole derivatives is influenced by the nature of their substituents. Generally, N-alkylation of the imidazole ring is known to maintain its photostability. However, the presence of other functional groups can lead to various photochemical reactions.

Theoretical studies on methyl-substituted imidazoles suggest that photoisomerization is a possible transformation pathway upon excitation. These rearrangements can proceed through different mechanisms, including the involvement of conical intersections or internal cyclization-isomerization pathways. While these studies did not specifically investigate this compound, they provide a framework for understanding the potential for photoinduced structural changes in the imidazole core.

It is important to note that the specific absorption characteristics of this compound in the UV-Vis spectrum would be a critical factor in determining its direct photochemical reactivity. Without experimental data on its quantum yield and molar absorption coefficient, any discussion of its photochemical transformation pathways remains speculative.

A summary of potential photochemical transformations based on related compounds is presented below:

| Transformation Pathway | Description | Influencing Factors |

| Photoisomerization | Rearrangement of the atoms within the imidazole ring to form a structural isomer. | Wavelength of irradiation, solvent, presence of quenchers. |

| Photo-oxidation | Reaction with oxygen, often mediated by a photosensitizer, leading to the formation of oxidized products. | Presence of oxygen and photosensitizers, solvent. |

| Photodegradation | Fragmentation of the molecule into smaller products upon absorption of light energy. | Light intensity, presence of reactive species in the medium. |

Thermal and Hydrolytic Stability under Varying Conditions

The thermal and hydrolytic stability of this compound is crucial for its handling, storage, and application.

Thermal Stability:

N-alkylated imidazoles generally exhibit good thermal stability. The decomposition of such compounds typically occurs at elevated temperatures. Studies on related N-vinylimidazole polymers indicate that thermal decomposition can proceed via homolytic cleavage of the C-N bond between the imidazole ring and the alkyl substituent. For this compound, this would imply a potential cleavage of the bond between the imidazole nitrogen and the isobutyl group at high temperatures.

Hydrolytic Stability:

The this compound molecule contains functional groups that are generally stable to hydrolysis under neutral conditions. The N-alkyl bond and the imidazole ring itself are not readily cleaved by water.

Acidic Conditions: In strongly acidic solutions, the imidazole ring can be protonated. This may alter the electronic properties of the ring and potentially influence the stability of the substituents, although significant degradation is not typically expected under mild acidic conditions.

Neutral Conditions: Under neutral pH, the compound is expected to be largely stable.

Alkaline Conditions: In basic solutions, the carboxylic acid will exist as its carboxylate salt. The imidazole ring itself is generally stable in alkaline media, but extreme pH and high temperatures could promote degradation pathways. For some imidazolium cations, degradation in strong base can occur via nucleophilic attack on the ring. While this compound is not a cation, the potential for base-mediated degradation of the imidazole ring, although likely requiring harsh conditions, cannot be entirely ruled out.

A summary of the expected stability under different conditions is provided in the table below:

| Condition | Expected Stability | Potential Transformation Pathways |

| Thermal (Inert Atmosphere) | High | - Homolytic cleavage of the N-isobutyl bond.- Decarboxylation at very high temperatures. |

| Hydrolytic (Acidic, pH < 4) | Generally Stable | Protonation of the imidazole ring. |

| Hydrolytic (Neutral, pH ~ 7) | High | No significant degradation expected. |

| Hydrolytic (Alkaline, pH > 10) | Moderately Stable | Formation of carboxylate salt; potential for ring degradation under harsh conditions. |

It must be emphasized that the information presented here is based on the known chemistry of related imidazole compounds and general chemical principles. Detailed experimental studies are required to definitively establish the chemical reactivity and transformation pathways of this compound.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Solid-State Architectures

In the solid state, molecules of 1-Isobutyl-1H-imidazole-5-carboxylic acid are expected to form extensive hydrogen-bonding networks. These interactions are the primary driving force for the formation of ordered crystalline lattices. The presence of both a hydrogen bond donor (the carboxylic acid -OH group and the imidazole (B134444) N-H in its protonated form) and acceptors (the carbonyl oxygen and the imidazole nitrogen) allows for the formation of strong and directional hydrogen bonds.

The co-existence of carboxylic acid and imidazole functionalities gives rise to robust hydrogen-bonding motifs. The most prominent of these are the O-H···O interactions between carboxylic acid groups and the N-H···O interactions between the imidazolium (B1220033) cation and the carboxylate anion. researchgate.net In many crystalline structures of similar compounds, the carboxylic acid protonates the basic nitrogen of the imidazole ring, resulting in an imidazolium carboxylate zwitterion. This charge-assisted hydrogen bonding significantly strengthens the interaction.

The O-H···O hydrogen bonds typically lead to the formation of dimeric or catemeric synthons. For instance, carboxylic acid dimers are a common and highly stable motif. In the context of an imidazolium carboxylate, the interaction would be between the carboxylate group of one molecule and a hydrogen-bond donor from an adjacent molecule.

Table 1: Typical Hydrogen Bond Parameters in Imidazolium Carboxylate Systems

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) |

| O-H···O | 2.5 - 2.8 | 160 - 180 |

| N-H···O | 2.6 - 2.9 | 150 - 170 |

Note: The data in this table represents typical ranges observed in related crystal structures and is intended for illustrative purposes.

Self-Assembly of Imidazolium Carboxylates

The spontaneous organization of molecules into ordered arrangements is a hallmark of supramolecular chemistry. For this compound, this self-assembly is predominantly driven by the formation of imidazolium carboxylate pairs, which then further organize into larger structures.

It is well-established that salts of imidazole with carboxylic acids can self-assemble into polar hydrogen-bonded layers. researchgate.net These layers are formed through the intersection of chains created by N-H···O and O-H···O hydrogen bonds. The resulting two-dimensional structures can then stack upon one another, with weaker interactions, such as π-π stacking between imidazole rings and van der Waals forces involving the isobutyl groups, mediating the interlayer cohesion. The formation of these layers is a powerful method for controlling molecular packing in two dimensions. researchgate.net

Host-Guest Chemistry and Molecular Recognition

The structural features of this compound also suggest its potential to participate in host-guest chemistry and molecular recognition events. The imidazole ring can act as a π-system for stacking interactions, while the carboxylic acid and imidazolium moieties provide sites for hydrogen bonding and electrostatic interactions.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Techniques

X-ray diffraction (XRD) stands as the most powerful tool for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, one can deduce the precise arrangement of atoms, bond lengths, and bond angles.

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the definitive, three-dimensional structure of a molecule. For 1-Isobutyl-1H-imidazole-5-carboxylic acid, growing a suitable single crystal would allow for the precise determination of its molecular geometry. The analysis would reveal the planarity of the imidazole (B134444) ring and the conformation of the flexible isobutyl group attached to the N-1 position.

Table 1: Predicted Key Crystallographic Parameters for this compound

| Parameter | Expected Value/Feature | Significance |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | Likely Centrosymmetric (e.g., P2₁/c) | Indicates the presence of inversion centers, consistent with hydrogen-bonded dimers. |

| Hydrogen Bonding | Strong O-H···O interactions forming R²₂(8) ring motifs | Confirms the presence of carboxylic acid dimers, which dominate the crystal packing. |

| Imidazole Ring | Planar | Confirms the aromatic nature of the heterocyclic core. |

| Isobutyl Group Conformation | Specific torsion angles (e.g., C4-N1-C6-C7) | Defines the orientation of the alkyl substituent relative to the imidazole ring. |

Powder X-ray Diffraction for Bulk Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powder) samples. acs.org For this compound, PXRD serves as an essential tool for quality control. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), acts as a unique "fingerprint" for the crystalline solid.

This experimental pattern can be compared against a reference pattern calculated from single-crystal data to confirm the identity and phase purity of a synthesized bulk sample. The absence of peaks from starting materials or potential polymorphic impurities would verify the sample's homogeneity. Each peak in the pattern corresponds to a specific set of lattice planes in the crystal, governed by Bragg's Law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms, primarily ¹H and ¹³C.

Advanced 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Structural Elucidation

A complete structural assignment for this compound is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. ipb.pt

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (typically 10-13 ppm). libretexts.org The two protons on the imidazole ring would appear as distinct singlets, while the isobutyl group would present a characteristic pattern: a doublet for the two CH₃ groups, a multiplet for the CH proton, and a doublet for the CH₂ group attached to the nitrogen.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-175 ppm. medcraveonline.com The carbons of the imidazole ring would resonate in the aromatic region, while the aliphatic carbons of the isobutyl group would appear at upfield chemical shifts.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| COOH | ~12.5 | Broad Singlet | 1H |

| H-2 (imidazole) | ~8.1 | Singlet | 1H |

| H-4 (imidazole) | ~7.8 | Singlet | 1H |

| N-CH₂ | ~4.0 | Doublet | 2H |

| CH(CH₃)₂ | ~2.1 | Multiplet (Nonet) | 1H |

| CH(CH₃)₂ | ~0.9 | Doublet | 6H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| COOH | ~168 |

| C-2 (imidazole) | ~140 |

| C-4 (imidazole) | ~135 |

| C-5 (imidazole) | ~125 |

| N-CH₂ | ~52 |

| CH(CH₃)₂ | ~28 |

| CH(CH₃)₂ | ~19 |

2D NMR Spectroscopy

While 1D NMR suggests the structure, 2D NMR experiments confirm the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over 2-3 bonds). sdsu.edu For this molecule, a strong correlation would be observed between the N-CH₂ protons and the adjacent CH proton, and between that CH proton and the two terminal CH₃ groups, confirming the integrity of the isobutyl fragment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (¹JCH coupling). sdsu.edu It allows for the unambiguous assignment of each carbon that bears protons, for instance, correlating the signal at ~4.0 ppm to the carbon at ~52 ppm (the N-CH₂ group).

A cross-peak between the N-CH₂ protons (~4.0 ppm) and the C-2 and C-5 carbons of the imidazole ring, confirming the attachment point of the isobutyl group at the N-1 position.

Correlations from the imidazole H-4 proton (~7.8 ppm) to the carboxylic acid carbonyl carbon (~168 ppm) and the imidazole C-2 and C-5 carbons, confirming the position of the carboxylic acid group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample by interacting with infrared radiation, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The FT-IR spectrum of this compound would be dominated by absorptions characteristic of its carboxylic acid and imidazole moieties.

The most prominent feature would be a very broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comspectroscopyonline.com Superimposed on this broad band would be the sharper C-H stretching absorptions from the isobutyl group and the imidazole ring (around 3100-2850 cm⁻¹). vscht.cz Another key absorption is the intense C=O (carbonyl) stretching band, expected in the region of 1710-1690 cm⁻¹. orgchemboulder.com Other significant bands include the C-O stretching and O-H bending of the carboxylic acid, and the C=N and C-N stretching vibrations of the imidazole ring. researchgate.net

Table 4: Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| C-H stretch (aromatic & aliphatic) | 3150 - 2850 | Medium, Sharp |

| C=O stretch (carbonyl) | 1710 - 1690 | Strong, Sharp |

| C=N / C=C stretch (imidazole ring) | 1620 - 1450 | Medium to Strong |

| O-H bend | 1440 - 1395 | Medium, Broad |

| C-O stretch | 1320 - 1210 | Strong |

| O-H wag (out-of-plane bend) | 960 - 900 | Medium, Broad |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule. In the analysis of "this compound," high-resolution mass spectrometry is particularly valuable for determining its exact mass and for analyzing its fragmentation patterns, which provides insights into its structural features.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. The theoretical exact mass of this compound can be calculated from its molecular formula, C₈H₁₂N₂O₂. chemscene.com

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₈H₁₂N₂O₂ | ¹²C, ¹H, ¹⁴N, ¹⁶O | 168.0899 |

The fragmentation of this compound in a mass spectrometer is expected to follow predictable pathways based on the functional groups present in the molecule: the isobutyl group, the imidazole ring, and the carboxylic acid. The fragmentation patterns of substituted imidazoles are well-documented, often involving the loss of small neutral molecules from the imidazole ring. researchgate.netpublish.csiro.au Similarly, carboxylic acids have characteristic fragmentation patterns, including the loss of water (H₂O) and carbon dioxide (CO₂). libretexts.org

A plausible fragmentation pathway for this compound would likely involve initial fragmentation of the isobutyl side chain and the carboxylic acid group. The imidazole ring itself is relatively stable but can also undergo ring cleavage.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) | Plausible Fragmentation Pathway |

| [M-H₂O]⁺ | C₈H₁₀N₂O⁺ | 150 | Loss of a water molecule from the carboxylic acid group. |

| [M-CO₂]⁺ | C₇H₁₂N₂⁺ | 124 | Decarboxylation of the carboxylic acid group. |

| [M-C₄H₉]⁺ | C₄H₃N₂O₂⁺ | 111 | Loss of the isobutyl radical. |

| [C₄H₉]⁺ | C₄H₉⁺ | 57 | Formation of the isobutyl cation. |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Thermogravimetric analysis (TGA) is a key thermal analysis method that measures the change in mass of a sample as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric analysis provides valuable information about the thermal stability and decomposition of a compound. For this compound, TGA can be used to determine the temperatures at which the compound begins to decompose and the different stages of its thermal degradation.

Based on the thermal analysis of related compounds, a hypothetical thermal decomposition profile for this compound can be proposed. The initial weight loss would likely be due to the decarboxylation of the carboxylic acid group, followed by the decomposition of the isobutyl side chain and finally the degradation of the imidazole ring at higher temperatures.

Table 3: Predicted Thermal Decomposition Stages of this compound

| Decomposition Stage | Temperature Range (°C) | % Weight Loss (Theoretical) | Proposed Lost Fragment |

| 1 | 150 - 250 | ~26.7% | CO₂ (from carboxylic acid) |

| 2 | 250 - 400 | ~33.9% | C₄H₈ (from isobutyl group) |

| 3 | > 400 | ~39.4% | Imidazole ring fragmentation |

Computational and Theoretical Investigations of 1 Isobutyl 1h Imidazole 5 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 1-Isobutyl-1H-imidazole-5-carboxylic acid, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would provide a wealth of information. bohrium.com

Electronic Structure, Molecular Orbitals, and Charge Distribution

A fundamental output of DFT calculations is the optimized molecular geometry, which describes the most stable three-dimensional arrangement of the atoms. From this optimized structure, the electronic properties can be determined. The distribution of electrons within the molecule is crucial for understanding its reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO would likely be distributed over the carboxylic acid group and the imidazole ring.

Mulliken population analysis and the calculation of the Molecular Electrostatic Potential (MEP) surface are used to visualize the charge distribution and identify electrophilic and nucleophilic sites. tandfonline.com The MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and the nitrogen atom of the imidazole ring not bonded to the isobutyl group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. orientjchem.org These predicted shifts, when compared to experimental data, can aid in the structural elucidation of the molecule.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. mdpi.com These theoretical frequencies can be correlated with experimental IR spectra to assign specific vibrational modes to the functional groups within the molecule, such as the C=O stretch of the carboxylic acid, the N-H and O-H stretches, and the various vibrations of the imidazole ring and the isobutyl group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3500 |

| Carboxylic Acid | C=O stretch | ~1720 |

| Imidazole Ring | C=N stretch | ~1650 |

| Isobutyl Group | C-H stretch | ~2960 |

Note: These are representative frequencies and would be subject to scaling factors in a detailed computational study.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as esterification or amidation of the carboxylic acid group, DFT can be used to map out the potential energy surface of the reaction. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. acs.org By calculating the activation energies, the feasibility of different reaction pathways can be compared. This type of analysis provides valuable insights into the kinetics and thermodynamics of chemical transformations.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a compound with potential biological activity like this compound, molecular docking is a particularly relevant technique.

Ligand-Target Protein Interaction Predictions

Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery and design. For this compound, docking studies could be performed against various protein targets where imidazole-containing molecules are known to be active. The simulation would predict the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. researchgate.net The carboxylic acid group is likely to form strong hydrogen bonds or ionic interactions with basic residues like lysine (B10760008) or arginine, while the isobutyl group could engage in hydrophobic interactions within a nonpolar pocket of the binding site.

Table 3: Illustrative Docking Simulation Results for this compound with a Hypothetical Protein Target

| Parameter | Result |

| Binding Affinity (kcal/mol) | -7.2 |

| Key Interacting Residues | Lys120, Arg254, Phe310 |

| Types of Interactions | Hydrogen bonding, Ionic interactions, Pi-alkyl interactions |

Note: This data is hypothetical and for illustrative purposes only.

Conformational Analysis and Energy Landscapes

This compound has several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the low-energy conformations of a molecule, as these are the most likely to be present under physiological conditions and are relevant for binding to a target protein. researchgate.net By systematically rotating the single bonds and calculating the potential energy of each resulting conformation, an energy landscape can be generated. This landscape reveals the global minimum energy conformation as well as other local minima. Understanding the conformational preferences of the molecule is crucial for rational drug design and for interpreting its biological activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not extensively documented in publicly available literature, the behavior of this molecule can be inferred from simulations of structurally related imidazole derivatives and carboxylic acids. These simulations provide valuable insights into the conformational dynamics, intermolecular interactions, and solvent effects that govern the behavior of such compounds.

Typically, MD simulations of organic molecules like this compound would be conducted using all-atom force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) within simulation packages like GROMACS. The process would involve creating an initial 3D structure of the molecule, placing it in a simulation box with a chosen solvent, and then simulating its movement over time by numerically solving Newton's equations of motion for the system. The simulations are usually performed under specific thermodynamic conditions (e.g., constant temperature and pressure, known as the NPT ensemble) to mimic real-world environments.

Dynamics of the Compound in Different Environments

The environment surrounding this compound would significantly influence its dynamic behavior. Molecular dynamics simulations can predict how the compound interacts with different solvents, which is crucial for understanding its solubility, stability, and potential applications.

In an aqueous environment , the carboxylic acid group would likely deprotonate to form a carboxylate, depending on the pH of the solution. The imidazole ring also has a nitrogen atom that can be protonated. These charged states would lead to strong hydrogen bonding interactions with water molecules. bohrium.com Simulations would reveal the formation of a stable hydration shell around the molecule, with water molecules specifically oriented around the polar functional groups. The hydrophobic isobutyl group would likely influence the local water structure, potentially leading to hydrophobic collapse or aggregation with other nonpolar molecules.

In a nonpolar organic solvent , the intermolecular interactions would be dominated by weaker van der Waals forces. The carboxylic acid would likely remain protonated and could form dimers with other molecules of the same kind through hydrogen bonding between the carboxylic acid groups. The isobutyl chain would have favorable interactions with the nonpolar solvent molecules.

The conformational flexibility of the isobutyl group would also be a key aspect to study. Simulations can quantify the rotational dynamics around the single bonds, identifying the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might bind to a receptor or participate in chemical reactions.

Below is a hypothetical data table summarizing typical simulation parameters that would be used for studying this compound in different solvent environments.

| Parameter | Aqueous Solution | Nonpolar Solvent (e.g., Toluene) |

| Simulation Package | GROMACS | GROMACS |

| Force Field | OPLS-AA | OPLS-AA |

| Solvent Model | TIP3P Water | Toluene (explicit) |

| Box Type | Cubic | Cubic |

| Ensemble | NPT (Isothermal-isobaric) | NPT (Isothermal-isobaric) |

| Temperature | 298 K | 298 K |

| Pressure | 1 bar | 1 bar |

| Simulation Time | 500 ns | 500 ns |

| Time Step | 2 fs | 2 fs |

Simulation of Self-Assembly Processes

The structure of this compound, with its hydrogen-bonding capable imidazole and carboxylic acid groups and a hydrophobic isobutyl tail, suggests a propensity for self-assembly into larger ordered structures. acs.org Molecular dynamics simulations are an ideal tool to investigate these processes at the molecular level. nih.gov

The primary driving forces for the self-assembly of this molecule would be intermolecular hydrogen bonds and π–π stacking interactions. acs.org The carboxylic acid groups can form strong hydrogen bonds with each other or with the nitrogen atoms of the imidazole ring. researchgate.net The imidazole rings themselves are aromatic and can stack on top of each other through favorable π–π interactions. acs.org

Simulations could be set up with multiple molecules of this compound randomly distributed in a simulation box, either in a vacuum or in a solvent. Over the course of the simulation, one would expect to observe the spontaneous aggregation of these molecules into clusters, lamellar structures, or other ordered arrangements. acs.org By analyzing the trajectories of the molecules, it is possible to identify the key intermolecular interactions that stabilize these assemblies.

For instance, in a nonpolar solvent, the polar imidazole and carboxylic acid groups would likely drive the aggregation to minimize their contact with the solvent, while the isobutyl groups would be exposed to the solvent. In an aqueous solution, the hydrophobic isobutyl chains might drive the formation of micelle-like structures where the hydrophobic tails are sequestered in the core and the polar head groups are exposed to the water. bohrium.com

The following table presents hypothetical results from a simulation of the self-assembly process, highlighting key metrics that would be analyzed.

| Metric | Description | Hypothetical Finding |

| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a point. | Peaks in the RDF between imidazole rings would indicate π–π stacking at a characteristic distance. |

| Number of Hydrogen Bonds | The average number of hydrogen bonds formed between the molecules over the course of the simulation. | A steady increase and then stabilization of the number of hydrogen bonds would indicate the formation of a stable assembly. acs.org |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the forming aggregate. | An increase in Rg over time would signify the growth of the self-assembled cluster. bohrium.com |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule or aggregate that is accessible to the solvent. | A decrease in the SASA of hydrophobic regions would indicate their burial within the core of the aggregate. bohrium.com |

Emerging Research Directions and Future Perspectives

Rational Design of Imidazole-Based Ligands for Targeted Applications

The imidazole (B134444) ring is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties, including its aromaticity, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions. chemijournal.comjopir.in These features make it a versatile pharmacophore for designing ligands that can interact with a wide array of biological targets like enzymes and receptors. medcraveonline.com The rational design of ligands based on the 1-isobutyl-1H-imidazole-5-carboxylic acid scaffold involves a deep understanding of molecular interactions to achieve high affinity and selectivity for a specific biological target.

Computational tools such as molecular modeling and docking simulations are central to this design process. nih.govnih.gov These methods allow researchers to predict how derivatives of the lead compound might bind to a target's active site. For instance, in designing inhibitors for the enzyme Factor Xa, a key component in the blood coagulation cascade, researchers used the enzyme's crystal structure to dock small molecular fragments in its binding pockets and then connected them with a suitable tether to create potent inhibitors. nih.gov

Structure-activity relationship (SAR) studies on related imidazole-carboxylic acids have demonstrated the critical role of both the imidazole core and the carboxylic acid group for biological activity. nih.gov In one study on inhibitors for Insulin-Degrading Enzyme (IDE), a zinc metalloprotease linked to Alzheimer's disease, the imidazole, a tertiary amine, and the carboxylic acid were all found to be essential for binding and inhibition. nih.gov This highlights how the specific arrangement of functional groups in this compound—the N-isobutyl group influencing lipophilicity and the C5-carboxylic acid acting as a key interaction point—can be systematically modified to optimize potency and selectivity for targets ranging from enzymes to G-protein coupled receptors. nih.govnih.gov

Table 1: Potential Applications for Rationally Designed Imidazole Ligands

| Target Class | Potential Application | Role of Imidazole Scaffold |

|---|---|---|

| Enzymes (e.g., Kinases, Proteases) | Anticancer, Anti-inflammatory | Coordination with metal cofactors, hydrogen bonding in active sites. medcraveonline.com |

| G-Protein Coupled Receptors (GPCRs) | Antihypertensive, Antihistaminic | Mimicking endogenous ligands (e.g., histamine), forming key receptor interactions. nih.gov |

| Ion Channels | Anesthetics, Anticonvulsants | Modulating channel gating through specific binding pockets. |

| Nuclear Receptors | Metabolic Diseases, Oncology | Interacting with the ligand-binding domain to modulate gene transcription. |

Integration into Advanced Materials Science and Engineering

The functional groups of this compound make it a promising candidate for integration into advanced materials. The imidazole ring and the carboxylate group are excellent coordinating ligands for metal ions, suggesting its use as a building block for metal-organic frameworks (MOFs). nih.govresearchgate.net MOFs are highly porous, crystalline materials with tunable structures and vast internal surface areas, making them suitable for applications in gas storage, catalysis, and chemical sensing. nih.gov Research has shown that imidazole dicarboxylates can be used to construct robust 3D frameworks with interesting properties, such as hosting helical chains or forming large channels. rsc.org The isobutyl group on the N-1 position could serve to modify the framework's pore environment, introducing hydrophobicity and influencing its selective absorption properties.

Furthermore, the molecule has potential as a functional monomer in polymer synthesis. Carboxylic acids are versatile precursors for creating a variety of polymers, including polyesters and polyamides. nih.gov The presence of the imidazole ring would imbue the resulting polymer with unique properties, such as pH-responsiveness, metal-coordinating capabilities, or enhanced thermal stability. Such functionalized polymers could find use in drug delivery systems, specialized coatings, or as membranes for separation processes. beilstein-journals.org The field of dye-sensitized solar cells (DSSCs) also presents an opportunity, where imidazole-based organic dyes have been explored to enhance performance. nih.gov The specific structure of this compound could be adapted to create novel dyes for next-generation photovoltaic devices.

Exploration of Novel Synthetic Pathways for Sustainable Production

Traditional methods for synthesizing substituted imidazoles often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents, leading to significant waste. asianpubs.org Modern research is heavily focused on developing "green" and sustainable synthetic methodologies that are more efficient and environmentally benign.

Key strategies for the sustainable production of this compound and its derivatives include:

One-Pot, Multi-Component Reactions: These reactions combine three or more reactants in a single step to form the final product, significantly reducing reaction time, solvent usage, and purification steps. medcraveonline.comresearchgate.net One-pot reductive cyclization methods have been successfully used to prepare benzimidazole-5-carboxylates. researchgate.net

Solvent-Free and Microwave-Assisted Synthesis: Eliminating organic solvents reduces waste and environmental impact. asianpubs.org Microwave-assisted synthesis can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. orientjchem.org

Novel Carboxylation Techniques: Innovative methods, such as the direct reaction of an imidazole with carbon dioxide under pressure, offer a highly atom-economical route to imidazole-carboxylic acids. google.com This approach utilizes a readily available and non-toxic C1 source, aligning perfectly with the principles of green chemistry.

Use of Reusable Catalysts: Employing heterogeneous or reusable catalysts, such as certain metal complexes or functionalized nanoparticles, simplifies product purification and reduces waste from stoichiometric reagents. nih.govrsc.org

Table 2: Comparison of Synthetic Methodologies for Imidazole Derivatives

| Feature | Conventional Methods | Sustainable/Green Methods |

|---|---|---|

| Reaction Steps | Often multi-step with isolation of intermediates. | Frequently one-pot, multi-component reactions. medcraveonline.com |

| Solvent Use | High volumes of organic solvents are common. | Solvent-free or use of benign solvents (e.g., water). asianpubs.org |

| Energy Input | Prolonged heating under reflux. orientjchem.org | Microwave irradiation for rapid heating. orientjchem.org |

| Atom Economy | Often lower due to the use of protecting groups and stoichiometric reagents. | Higher, especially in direct carboxylation or multi-component reactions. google.com |

| Work-up | Tedious extraction and purification procedures. | Simpler filtration and purification. |

| Environmental Impact | Higher generation of hazardous waste. | Reduced waste and environmental footprint. |

Development of Structure-Property Relationships for Predictive Design

Predictive design relies on understanding the intricate relationship between a molecule's chemical structure and its resulting physicochemical and biological properties. For this compound, this involves correlating variations in its structure—such as the length or branching of the N-alkyl chain, the position of the carboxylic acid, or substitution on the imidazole ring—with changes in properties like acidity (pKa), lipophilicity (logP), solubility, and biological activity. nih.govtsijournals.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used for this purpose. researchgate.net By analyzing a dataset of related compounds, these models can generate mathematical equations that predict the activity or properties of new, unsynthesized molecules. researchgate.net For example, 2D and 3D-QSAR studies have been successfully applied to a series of imidazole-5-carboxylic acid derivatives to identify the key structural features required for their activity as angiotensin II receptor antagonists. nih.gov Such models can guide the design of new derivatives with improved potency and better pharmacokinetic profiles. mdpi.com

Machine learning algorithms are increasingly being used to build more sophisticated predictive models from large datasets, accelerating the discovery of molecules with desired properties for applications from medicine to materials. nih.gov By systematically studying analogs of this compound, a robust database can be built. This data would allow for the development of predictive models to fine-tune its structure for specific applications, whether it be optimizing its binding affinity to a protein or tuning its electronic properties for use in an organic electronic device.

| Substitution on imidazole ring (C2 or C4) | Modified electronic properties, steric hindrance, new interaction points. | Substituents can alter the electron density of the ring and provide new functional handles. chemijournal.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Isobutyl-1H-imidazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of imidazole derivatives typically involves condensation reactions using glyoxal, formaldehyde, and amines under acidic conditions . For 1-alkyl-substituted imidazoles, introducing the isobutyl group at the 1-position may require alkylation of the imidazole ring using isobutyl halides or Mitsunobu reactions. The carboxylic acid group at the 5-position can be introduced via oxidation of a methyl substituent or carboxylation using CO₂ under basic conditions. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (0–60°C), and monitoring via TLC or HPLC . Purification often involves recrystallization or column chromatography with gradients of ethyl acetate/hexane .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry by identifying substituent-induced shifts. For example, the isobutyl group’s protons appear as a triplet (~δ 1.0 ppm for CH₃) and a septet (δ ~2.0 ppm for CH), while the carboxylic acid proton may be absent due to exchange broadening (D₂O shake required) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., 1- vs. 3-position) by analyzing hydrogen-bonding networks, as seen in imidazole derivatives with intermolecular O–H···N interactions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: C₉H₁₄N₂O₂ = 182.11 g/mol) and detects impurities .

Q. What physicochemical properties (e.g., solubility, pKa) are critical for designing experiments with this compound?

- Methodological Answer :

- Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., water at basic pH, DMSO). The isobutyl group contributes to lipophilicity (logP ~1.5–2.0), requiring co-solvents like ethanol for biological assays .

- pKa Determination : Use potentiometric titration or UV-Vis spectroscopy. The imidazole ring’s N–H has a pKa ~6–7, while the carboxylic acid group has pKa ~3–4. These values influence protonation states in physiological conditions .

Advanced Research Questions

Q. How do substituent variations (e.g., isobutyl vs. benzyl) at the 1-position affect biological activity or metal-binding properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare the steric and electronic effects of substituents. For example, bulky isobutyl groups may hinder binding to flat enzymatic pockets, while electron-donating groups (e.g., benzyl) enhance π-π interactions .

- Metal Coordination Studies : Use UV-Vis titration or ITC to assess chelation with transition metals (e.g., Cu²⁺, Zn²⁺). The carboxylic acid and imidazole N atoms act as potential binding sites, as seen in analogous compounds .

Q. What computational tools can predict feasible synthetic pathways or optimize reaction yields for novel derivatives?

- Methodological Answer :

- Retrosynthesis Software : Tools like Pistachio or Reaxys apply heuristic algorithms to propose routes based on known reactions (e.g., alkylation, carboxylation) .

- DFT Calculations : Optimize transition states for key steps (e.g., ring closure) to identify energy barriers and ideal catalysts .

Q. How should contradictory data in biological assays (e.g., conflicting IC₅₀ values) be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate results using multiple techniques (e.g., fluorescence polarization vs. SPR for binding affinity).

- Impurity Analysis : Use HPLC-MS to rule out interference from byproducts (e.g., methyl esters from incomplete hydrolysis) .

- Buffer Conditions : Test under varying pH and ionic strengths, as protonation states affect activity .

Q. What analytical methods are suitable for quantifying impurities in bulk samples?

- Methodological Answer :

- HPLC with UV/ELSD Detection : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to separate impurities like unreacted intermediates or degradation products .

- Pharmacopeial Standards : Follow USP guidelines for total organic impurities (<0.5% w/w) and residual solvents (e.g., DMF < 880 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.